Cas no 93479-97-1 (Glimepiride)

Glimepiride ist ein oral wirksames Antidiabetikum aus der Klasse der Sulfonylharnstoffe der dritten Generation. Es wird primär zur Behandlung des Typ-2-Diabetes mellitus eingesetzt und wirkt durch Stimulation der Insulinfreisetzung aus den β-Zellen der Bauchspeicheldrüse. Im Vergleich zu älteren Sulfonylharnstoffen zeichnet sich Glimepiride durch eine längere Wirkdauer und eine selektivere Bindung an die Sulfonylharnstoff-Rezeptoren aus, was zu einer verbesserten metabolischen Kontrolle bei geringerem Hypoglykämierisiko führt. Zudem zeigt es eine geringere Interaktion mit kardiovaskulären ATP-abhängigen Kaliumkanälen. Die Substanz weist eine hohe Bioverfügbarkeit auf und wird hauptsächlich hepatisch metabolisiert, wobei die Metaboliten renal ausgeschieden werden. Seine pharmakokinetischen Eigenschaften ermöglichen eine einmal tägliche Dosierung, was die Therapietreue fördert.
Glimepiride structure
Glimepiride structure
Produktname:Glimepiride
CAS-Nr.:93479-97-1
MF:C24H34N4O5S
MW:490.615564823151
MDL:MFCD00878417
CID:61633
PubChem ID:160870906

Glimepiride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Glimepiride
    • glimepirid
    • hoe490
    • 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea
    • amary
    • AMARYL
    • Glimperide
    • CLIMEPIRIDE
    • GliMepiride COS
    • Glimpiride
    • Grimepride
    • trans-3-Ethyl-2,5-dihydro-4-methyl-N-[N-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
    • HOE-490
    • Glimepiride impurity
    • Amarel
    • Glimepiridum
    • Glimepirida
    • Endial
    • Glimepride
    • cis-Glimepiride
    • Glimepiridum [Latin]
    • HOE 490
    • Glimepirida [Spanish]
    • Glista OD
    • 4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide
    • 1-((p-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea
    • 24T6XIR2MZ
    • 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-, trans- (ZCI)
    • 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide (ACI)
    • Diameprid
    • Dibiglim
    • Glimax
    • Glirid
    • GlucoNovax
    • Limeral
    • trans-3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl] 2-oxo-1H-pyrrole-1-carboxamide
    • ZINC 537791
    • BRD-K34776109-001-03-4
    • BRD-K42693031-001-01-8
    • STL451059
    • MLS006011260
    • gimepiride
    • Prestwick1_000651
    • CHEMBL1481
    • GLIMEPIRIDE [MART.]
    • BDBM50237590
    • Glimepiride, United States Pharmacopeia (USP) Reference Standard
    • DUETACT COMPONENT GLIMEPIRIDE
    • boxamide
    • CCG-101156
    • Glimepiride 100 microg/mL in Acetonitrile
    • 684286-46-2
    • NSC813217
    • HY-B0104
    • UNII-6KY687524K
    • GLIMEPIRIDE [MI]
    • HMS1570C03
    • 3-ethyl-4-methyl-N-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
    • Pharmakon1600-01504915
    • Glimepiride, European Pharmacopoeia (EP) Reference Standard
    • Sugral
    • AC-476
    • 1-{[4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}ethyl)phenyl]sulfonyl}-3-(trans-4-methylcyclohexyl)urea
    • CHEMBL149223
    • AB00513874-08
    • 1H-PYRROLE-1-CARBOXAMIDE, 3-ETHYL-2,5-DIHYDRO-4-METHYL-N-(2-(4-(((((CIS-4-METHYLCYCLOHEXYL)AMINO)CARBONYL)AMINO)SULFONYL)PHENYL)ETHYL)-2-OXO-
    • 3-ETHYL-4-METHYL-N-(4-(N-((1R,4R)-4-METHYLCYCLOHEXYLCARBAMOYL)SULFAMOYL)PHENETHYL)-2-OXO-2,5-DIHYDRO-1H-PYRROLE-1-CARBOXAMIDE
    • 1H-Pyrrole-1-carboxamide, 2,5-dihydro-3-ethyl-4-methyl-N-(2-(4-(((((4-methylcyclohexyl)amino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-oxo-, trans-
    • Prestwick0_000651
    • HMS3677K06
    • SCHEMBL8738802
    • Glimepiride Impurity A
    • CS-1844
    • SR-05000001508-3
    • NSC 759809
    • s1344
    • DTXCID3020675
    • Glemax
    • GLIMEPIRIDE [WHO-DD]
    • GLIMEPIRIDE [USP-RS]
    • MFCD00878417
    • BSPBio_000681
    • 3-Ethyl-4-Methyl-N-[2-(4-{[(Cis-4-Methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-Oxo-2,5-Dihydro-1h-Pyrrole-1-Carboxamide
    • NC00406
    • NCGC00016960-01
    • AB00513874-09
    • BRD-K34776109-001-15-8
    • Ristomycin Monosulfate (90%)
    • GLIMEPIRIDE [USAN]
    • SPBio_002602
    • 1-((4-(2-(((3-ETHYL-4-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)-3-(CIS-4-METHYLCYCLOHEXYL)UREA
    • DTXSID5040675
    • BRD-K34776109-001-14-1
    • Tox21_110713
    • SCHEMBL14371714
    • BG164507
    • SCHEMBL26496475
    • Amaryl (TN)
    • N'-{[4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}ethyl)phenyl]sulfonyl}-N-(4-methylcyclohexyl)carbamimidic acid
    • SMR000466368
    • 93479-97-1
    • BCP05331
    • HMS2235L07
    • Glimepiride, >=98% (HPLC), solid
    • 3-ethyl-4-methyl-N-{2-[4-({[(4-methylcyclohexyl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
    • HMS3654F17
    • N-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]-benzenesulfonyl]-N'-4-methylcyclohexylurea
    • trans-1-(4-(2-(3-ethyl-4-Me-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenylsulfonyl)-3-(4-methylcyclohexyl)urea
    • BRD-K34776109-001-16-6
    • Glimepiride [USAN:USP:INN:BAN]
    • MLS000759495
    • NCGC00016960-05
    • 3-ethyl-4-methyl-N-[2-(4-{[(4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
    • EN300-19873446
    • AB00513874_11
    • Solosa
    • GLIMEPIRIDE [EP MONOGRAPH]
    • NS00004860
    • CCRIS 7083
    • 3-ethyl-4-methyl-N-[2-(4-{[(trans-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
    • C07669
    • SR-05000001508-2
    • 3-ethyl-4-methyl-N-(4-(N-(((1s,4s)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide? (Glimepiride Impurity pound(c)
    • Prestwick2_000651
    • Oprea1_382896
    • STL453194
    • Q425027
    • NCGC00016960-07
    • NCGC00161404-02
    • 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-(2-(4-(((((4-methylcyclohexyl)amino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-oxo-, trans-
    • 3-Ethyl-4-methyl-N-(4-(N-((rel-(1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
    • 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
    • Ristocetin Sulfate; Ristomycin Sulfate
    • 1-[[4-[2-[[(3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulphonyl]-3-(cis-4-methylcyclohexyl)urea (cis-Glimepiride)
    • CHEBI:92609
    • HMS3372O07
    • Glimepiride, British Pharmacopoeia (BP) Reference Standard
    • trans-3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
    • Roname
    • HMS3269A09
    • Glimepiride; 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl] 2-oxo-1H-pyrrole-1-carboxamide; Amaryl; Glimperide; HOE 490; trans-3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl] 2-oxo-1H-pyrrole-1-carboxamide
    • NCGC00371061-02
    • CPD000466368
    • Tox21_110713_1
    • Glymepirid
    • NCGC00371061-06
    • SCHEMBL16086
    • D00593
    • 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(trans- 4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-
    • 3-ethyl-4-methyl-N-[2-(4-{[(cis-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-car
    • GTPL6820
    • GLIMEPIRIDE [ORANGE BOOK]
    • SR-05000001508-1
    • AB00513874
    • Q27253874
    • HMS2097C03
    • Glimepiride for system suitability, European Pharmacopoeia (EP) Reference Standard
    • NSC759809
    • AB00513874_10
    • 6KY687524K
    • SCHEMBL14965363
    • SR-05000001508
    • MLS001076674
    • 3-ethyl-4-methyl-N-(4-(N-((1r,4r)-4-methylcyclohexylcarbamoyl)
    • HMS3714C03
    • BCP9000728
    • NCGC00016960-04
    • BPBio1_000751
    • Trans-3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
    • Z1501475009
    • GLIMEPIRIDE [VANDF]
    • Glimepiride for system suitability
    • 3-ethyl-4-methyl-N-[2-(4-{[(cis-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-car boxamide
    • UNII-24T6XIR2MZ
    • Glimepiride,(S)
    • GLIMEPIRIDE IMPURITY A [EP IMPURITY]
    • CHEBI:5383
    • SL-NH2 Trifluoroacetic Acid Salt (1:2)
    • GLIMEPIRIDE [INN]
    • GLIMEPIRIDE [USP IMPURITY]
    • MLS001401419
    • 261361-60-8
    • AB00513874-06
    • 3-ethyl-4-methyl-2-oxo-N-(2-{4-[({[(1r,4r)-4-methylcyclohexyl]carbamoyl}amino)sulfonyl]phenyl}ethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide
    • G0395
    • Glimepiride- Bio-X
    • HMS2052L03
    • AKOS015894919
    • AKOS015969663
    • Amaryl, Glista OD
    • Q-201158
    • NSC-759809
    • NCGC00181757-01
    • Niddaryl
    • Prestwick3_000651
    • SCHEMBL16084
    • 3-ethyl-4-methyl-n-(4-(n-((1r,4r)-4-methylcyclohexylcarbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro
    • MLS003915622
    • NCGC00161404-01
    • GLIMEPIRIDE [EMA EPAR]
    • Glimepiride, cis-
    • HMS3394L03
    • GLIMEPIRIDE [USP MONOGRAPH]
    • sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
    • Glimer
    • SW196369-4
    • AB07644
    • Glorion
    • GLIMEPIRIDE CIS-ISOMER
    • GLIMEPIRIDE [JAN]
    • Glimepiride (JP18/USP/INN)
    • NCGC00016960-02
    • BRN 5365754
    • HMS2090K18
    • CAS-93479-97-1
    • HMS3413K06
    • KS-5238
    • SMR001550123
    • NCGC00016960-03
    • DB00222
    • DTXSID20861130
    • CS-0165191
    • NSC-813217
    • MDL: MFCD00878417
    • Inchi: 1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/t16-,19-
    • InChI-Schlüssel: WIGIZIANZCJQQY-RUCARUNLSA-N
    • Lächelt: C(N1CC(C)=C(CC)C1=O)(=O)NCCC1C=CC(S(=O)(=O)NC(=O)N[C@@H]2CC[C@@H](C)CC2)=CC=1
    • BRN: 5365754

Berechnete Eigenschaften

  • Genaue Masse: 490.224991g/mol
  • Oberflächenladung: 0
  • XLogP3: 3.9
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Anzahl drehbarer Bindungen: 7
  • Monoisotopenmasse: 490.224991g/mol
  • Monoisotopenmasse: 490.224991g/mol
  • Topologische Polaroberfläche: 133Ų
  • Schwere Atomanzahl: 34
  • Komplexität: 895
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: 6

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.29
  • Schmelzpunkt: 202.0 to 206.0 deg-C
  • Siedepunkt: No data available
  • Flammpunkt: No data available
  • Brechungsindex: 1.599
  • Löslichkeit: DMSO: >10 mg/mL
  • PSA: 133.06000
  • LogP: 5.26540
  • Merck: 4440
  • Löslichkeit: Nicht bestimmt

Glimepiride Sicherheitsinformationen

Glimepiride Zolldaten

  • HS-CODE:2935009090
  • Zolldaten:

    China Zollkodex:

    2935009090

    Übersicht:

    2935009090 Andere Sulfonate(Acyl)amin. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:35.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2935009090 andere Sulfonamide MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:35.0%

Glimepiride Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A552202-1g
3-Ethyl-4-methyl-N-(4-(N-((rel-(1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
93479-97-1 97%
1g
$51.0 2025-02-21
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S17126-1g
Glimepiride
93479-97-1 BR,98%
1g
¥150.00 2021-09-02
abcr
AB283014-1 g
trans-1-(4-(2-(3-Ethyl-4-me-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenylsulfonyl)-3-(4-methylcyclohexyl)urea, 97%; .
93479-97-1 97%
1 g
€92.70 2023-07-20
TRC
G410150-10mg
Glimepiride
93479-97-1
10mg
$ 74.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4450-50mg
Glimepiride
93479-97-1 98%
50mg
¥643.00 2023-09-10
Ambeed
A552202-25g
3-Ethyl-4-methyl-N-(4-(N-((rel-(1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide
93479-97-1 97%
25g
$374.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G21811-100mg
Glimepiride
93479-97-1 ,HPLC≥97%
100mg
¥618.0 2023-09-07
LKT Labs
G4535-5 g
Glimepiride
93479-97-1 ≥98%
5g
$519.60 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000516
Glimepiride
93479-97-1 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
S e l l e c k ZHONG GUO
S1344-50mg
Glimepiride
93479-97-1 99.24%
50mg
¥647.01 2023-09-16

Glimepiride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  1 - 2 h, rt → 65 °C
1.2 Solvents: Toluene ;  10 - 12 h, 60 - 65 °C; cooled
1.3 Reagents: Ammonia Solvents: Methanol ;  pH 10 - 12
1.4 Reagents: Acetic acid ;  pH 5.5 - 6.0, 25 - 30 °C
Referenz
A process for purification of glimepiride
, India, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Water
Referenz
Improved process for the preparation of benzenesulfonylureas used as second-generation oral hypoglycemic agents
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Dichloromethane ;  2 h, 20 - 25 °C
1.2 Reagents: Acetic acid Solvents: Water ;  pH 4 - 4.2; 30 min
1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → 30 °C; 3 h, 25 - 30 °C
Referenz
An improved process for the preparation of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide, a key intermediate in the synthesis of glimepiride
, India, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt → 60 °C
1.2 6 h, 50 - 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 20 - 25 °C
Referenz
Synthetic preparation of glimepiride bulk drug
, China, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Toluene
Referenz
Studies on synthetic process of glimepiride, new hypoglycemic agent
Deng, Yong; Zhong, Yuguo; Tang, Weigao; Zhong, Zhicheng, Zhongguo Yaowu Huaxue Zazhi, 2000, 10(2), 134-137

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  3 h, rt → 25 °C
1.2 Solvents: Dimethylformamide ;  overnight, heated
Referenz
Preparation method of glimepiride
, China, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  7 h, rt
Referenz
Preparation method of glimepiride for anti-diabetes drug
, China, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Solvents: Toluene ;  rt
1.2 rt → reflux; 4 h, reflux; reflux → 15 °C
Referenz
Process for preparing glimepiride and corresponding intermediate
, Czech Republic, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ;  rt → reflux
Referenz
Method for the manufacture of compounds related to the class of substituted sulfonyl urea antidiabetics
, European Patent Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Zinc chloride Solvents: Dimethylformamide ,  Water ;  pH 6.5 - 8, rt; 3 h, 80 °C
Referenz
Synthesis, physico-chemical and antidiabetic studies of zinc complex of glimepiride, an oral hypoglycemic agent
Jacob, George, Oriental Journal of Chemistry, 2013, 29(4), 1351-1358

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: tert-Butyl methyl ether
1.2 Solvents: Toluene ,  Cyclohexanone ,  tert-Butyl methyl ether ;  10 h, 30 °C
Referenz
Method for preparing hypoglycemic drug glimepiride
, China, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Methyl ethyl ketone ;  30 min, rt → reflux
1.2 5 - 6 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referenz
Preparation of glimepiride
, China, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, reflux
1.2 6 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
studies on the preparation of glimepiride
Liu, Sheng-gao, Shandong Huagong, 2009, 38(6), 14-15

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, reflux
1.2 8 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Synthesis of 3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide (glimepiride)
Liu, Zhanke; Yang, Xinwu; Lu, Qihui; Wang, Xiaoguang; Liu, Zhiling, Jingxi Huagong Zhongjianti, 2006, 36(3), 16-18

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  5 h, reflux
Referenz
An Efficient and Practical Process for the Synthesis of Glimepiride
Tanwar, Dinesh Kumar; Surendrabhai, Vaghela Ravikumar; Gill, Manjinder Singh, Synlett, 2017, 28(18), 2495-2498

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, 55 - 60 °C
1.2 Solvents: Toluene ;  12 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ;  pH 5.5 - 6, 20 - 25 °C
Referenz
A novel process for preparation of substantially pure glimepiride
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Glimepiride Raw materials

Glimepiride Preparation Products

Glimepiride Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:93479-97-1)Glimepiride
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(CAS:93479-97-1)Glimepiride
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